molecular formula C8H6N2O3 B2779060 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1781183-23-0

6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2779060
CAS No.: 1781183-23-0
M. Wt: 178.147
InChI Key: ASSXKIKHXGGJEA-UHFFFAOYSA-N
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Description

6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by its imidazo[1,2-a]pyridine core structure with a hydroxyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has a range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe or inhibitor in biological studies to investigate enzyme activities and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: This compound is structurally similar but contains a chlorine atom instead of a hydroxyl group.

  • 6-Hydroxypyridine-2-carboxylic acid: Another related compound with a hydroxyl group at the 6-position but lacking the imidazo ring structure.

Uniqueness: 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific combination of functional groups and heterocyclic structure, which imparts distinct chemical and biological properties compared to its similar counterparts.

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Properties

IUPAC Name

6-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-1-2-7-9-6(8(12)13)4-10(7)3-5/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSXKIKHXGGJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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